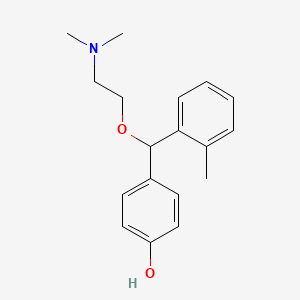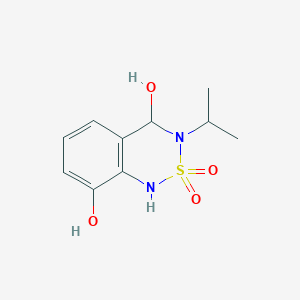![molecular formula C37H35N5O9S3 B13826037 Azane;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13826037.png)
Azane;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aniline Blue diammonium salt certified is a synthetic dye commonly used in biological staining. It is known for its vibrant blue color and is often used in histology and cytology to stain collagen, plant cell walls, and fungal structures. The compound is certified by the Biological Stain Commission, ensuring its quality and suitability for laboratory use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aniline Blue diammonium salt is produced through the successive phenylation and sulfonation of basic fuchsineThe reaction conditions typically include the use of strong acids and controlled temperatures to ensure the proper formation of the dye .
Industrial Production Methods
In industrial settings, the production of Aniline Blue diammonium salt involves large-scale chemical reactors where the phenylation and sulfonation reactions are carefully monitored. The final product is then purified and crystallized to obtain the certified dye. The industrial process ensures consistency and high purity of the dye, making it suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Aniline Blue diammonium salt undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the dye’s structure, affecting its staining capabilities.
Substitution: The dye can participate in substitution reactions where functional groups are replaced, modifying its chemical properties
Common Reagents and Conditions
Common reagents used in reactions with Aniline Blue diammonium salt include strong acids, bases, and oxidizing agents. The reactions are typically conducted under controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in different colored derivatives, while substitution reactions can produce various modified dyes .
Applications De Recherche Scientifique
Aniline Blue diammonium salt has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Commonly used to stain plant cell walls, fungal structures, and collagen in histological studies.
Medicine: Employed in diagnostic assays and to highlight specific structures in tissue samples.
Industry: Utilized in the manufacturing of textiles and as a colorant in various products
Mécanisme D'action
The mechanism of action of Aniline Blue diammonium salt involves its ability to bind to specific molecular targets. In biological staining, the dye binds to polysaccharides and proteins, highlighting structures such as cell walls and collagen. The binding occurs through electrostatic interactions and hydrogen bonding, allowing the dye to selectively stain the desired structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Blue: Another anionic dye used in histology, similar in structure and application to Aniline Blue.
Water Blue: Often used in combination with Aniline Blue for polychrome staining.
Acid Blue 93: A component of Aniline Blue, used in various staining protocols
Uniqueness
Aniline Blue diammonium salt is unique due to its certification by the Biological Stain Commission, ensuring its high quality and suitability for laboratory use. Its ability to selectively stain specific biological structures makes it a valuable tool in scientific research and diagnostics .
Propriétés
Formule moléculaire |
C37H35N5O9S3 |
|---|---|
Poids moléculaire |
789.9 g/mol |
Nom IUPAC |
azane;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid |
InChI |
InChI=1S/C37H29N3O9S3.2H3N/c41-50(42,43)34-19-13-31(14-20-34)38-28-7-1-25(2-8-28)37(26-3-9-29(10-4-26)39-32-15-21-35(22-16-32)51(44,45)46)27-5-11-30(12-6-27)40-33-17-23-36(24-18-33)52(47,48)49;;/h1-24,38-39H,(H,41,42,43)(H,44,45,46)(H,47,48,49);2*1H3 |
Clé InChI |
SWBJMVGBNYHNSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=CC=C(C=C2)S(=O)(=O)O)C=CC1=C(C3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)O.N.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


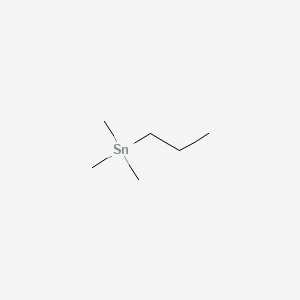
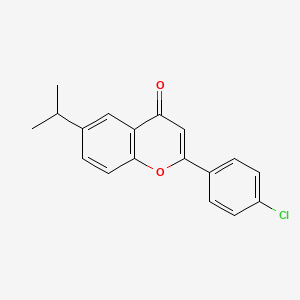
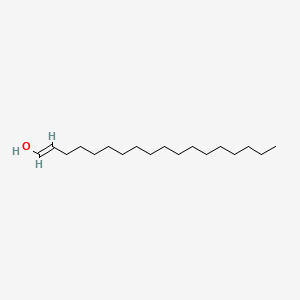
![p-tert-Octylcalix[5]arene](/img/structure/B13825978.png)
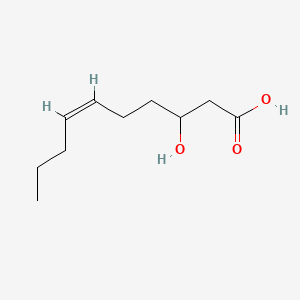
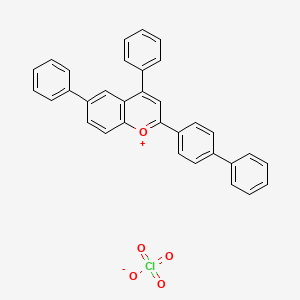
![potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13825986.png)
![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B13825998.png)
![2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13826004.png)
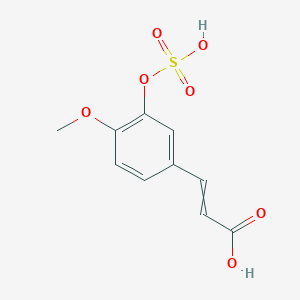
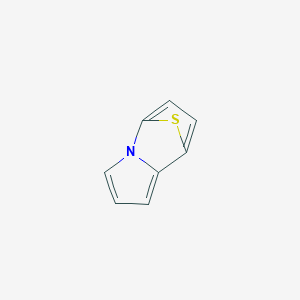
![N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13826016.png)
